5-(4-propylphenyl)-1H-1,2,3-triazole
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(4-propylphenyl)-2H-triazole |
InChI |
InChI=1S/C11H13N3/c1-2-3-9-4-6-10(7-5-9)11-8-12-14-13-11/h4-8H,2-3H2,1H3,(H,12,13,14) |
InChI Key |
IPKJAYICSIGFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NNN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Effects of Substituents
Triazole derivatives are highly tunable through substituent modifications. Key comparisons include:
Halogen-Substituted Analogues
- Chloro/Bromo Derivatives: Compounds such as 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-substituted triazoles (e.g., compounds 4 and 5 in ) exhibit isostructural triclinic (P̄1) symmetry with planar molecular conformations.
- Fluorophenyl Derivatives : Fluorine substitution (e.g., 5-(4-fluorophenyl)-1H-1,2,3-triazole) reduces steric hindrance compared to propylphenyl groups while increasing electronegativity, which can enhance metabolic stability and bioavailability .
Electron-Withdrawing Groups (EWGs)
- Trifluoromethyl (CF₃) Analogues: The CF₃ group (e.g., in 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole) introduces strong electron-withdrawing effects, complicating synthesis steps like Sonogashira cross-coupling due to reduced electron density at the reaction site . In contrast, the electron-donating propyl group in 5-(4-propylphenyl)-1H-1,2,3-triazole may facilitate similar reactions.
Polar Substituents
- Nitro and Methoxy Groups: Derivatives such as 4-methyl-1-(4-nitrophenyl)-5-(5-(2-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-1,2,3-triazole () demonstrate that nitro groups enhance antimicrobial activity (16–18 mm inhibition zones), while methoxy groups improve solubility and conjugation extension. The propylphenyl group, being non-polar, may reduce solubility but increase membrane permeability .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(4-propylphenyl)-1H-1,2,3-triazole in academic settings?
The most reliable method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:
- Reacting a terminal alkyne (e.g., 4-propylphenylacetylene) with an azide precursor under CuSO₄/sodium ascorbate catalysis in a THF/water (1:1) solvent system at 50°C for 16 hours .
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Typical yields range from 60–76%, depending on substituent steric effects and reaction optimization .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR/IR Spectroscopy : Confirm regioselectivity (1,4-substitution) and functional groups. ¹H/¹³C NMR chemical shifts for triazole protons typically appear at δ 7.5–8.5 ppm, while IR shows C≡N stretches near 2100 cm⁻¹ .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles and confirm regiochemistry. Use SHELXL for refinement, targeting data-to-parameter ratios >15 and R-factors <0.06 .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity of this compound?
- Employ the B3LYP hybrid functional with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction design .
- Validate computational results with experimental UV-Vis and IR spectra to resolve discrepancies (e.g., solvent effects) .
Q. How to address contradictions between computational predictions and experimental data (e.g., spectral or reactivity outcomes)?
- Error Source Mitigation :
- Include solvent effects (PCM model) and dispersion corrections (D3-BJ) in DFT calculations .
- Cross-validate with multiple methods (e.g., MP2 for electron correlation) .
- Experimental Reconciliation :
- Re-examine reaction conditions (e.g., trace oxygen inhibition in CuAAC) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What strategies optimize crystallization of this compound for SCXRD analysis?
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO/EtOH mixtures) to enhance crystal lattice stability .
- Temperature Gradients : Slow cooling from 60°C to RT improves crystal quality .
- Co-crystallization : Introduce halogen-bond donors (e.g., 4-fluorophenyl groups) to stabilize packing .
Q. How to design bioactivity assays for this compound against antimicrobial targets?
- In Vitro Protocols :
- Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Assess cytotoxicity via MTT assays on mammalian cell lines (IC₅₀ vs. MIC for selectivity) .
- Structure-Activity Relationship (SAR) :
- Modify the propylphenyl group to fluorinated or electron-withdrawing substituents and compare bioactivity .
Methodological Tables
Table 1: Comparison of Synthetic Routes for Triazole Derivatives
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| CuAAC | CuSO₄, Na ascorbate, THF/H₂O, 50°C | 60–76% | |
| Huisgen Cycloaddition | Thermal, no catalyst, 100°C | 30–45% |
Table 2: DFT Parameters for Electronic Structure Analysis
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | HOMO-LUMO, Electrostatic Potentials | |
| M06-2X | def2-TZVP | Solvent Effects, Dispersion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
